molecular formula C8H9F3N2OS B13215999 2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B13215999
M. Wt: 238.23 g/mol
InChI Key: UBLJKKORIUOOKS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is an organic compound characterized by the presence of trifluoromethyl and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the reaction of 2-(2-methyl-1,3-thiazol-4-yl)ethylamine with 2,2,2-trifluoroacetyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is unique due to the presence of both trifluoromethyl and thiazole groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H9F3N2OS

Molecular Weight

238.23 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C8H9F3N2OS/c1-5-13-6(4-15-5)2-3-12-7(14)8(9,10)11/h4H,2-3H2,1H3,(H,12,14)

InChI Key

UBLJKKORIUOOKS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)C(F)(F)F

Origin of Product

United States

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